N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
“N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, an imidazole ring, and a sulfanyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the sulfanyl group: This step might involve the reaction of the imidazole derivative with a thiol compound.
Acetamide formation: The final step could involve the reaction of the intermediate with an acylating agent to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the imidazole ring or the chloro-substituted phenyl ring.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Phenyl derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to metal ions or active sites of enzymes, while the sulfanyl group might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the phenyl group on the imidazole ring.
N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
The presence of both the chloro-substituted phenyl ring and the phenyl-substituted imidazole ring in “N-(3-chloro-2-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” might confer unique chemical and biological properties, making it distinct from other related compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-15(20)9-6-10-16(13)22-18(24)12-25-19-21-11-17(23(19)2)14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAVQNWNQYXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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